1,2,3-Thiadiazole-4-carbonyl chloride
Overview
Description
1,2,3-Thiadiazole-4-carbonyl chloride is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of chlorinated ketones with tosylhydrazine, followed by cyclization with a sulfur reagent in a basic medium . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic structures through reactions with hydrazones and other nitrogen-containing compounds.
Common Reagents and Conditions:
Thionyl Chloride: Used in the Hurd-Mori synthesis to form 1,2,3-thiadiazoles.
Potassium Thiocyanate: Utilized in the synthesis of thiadiazole derivatives.
Major Products Formed:
1,2,3-Thiadiazole Derivatives: These derivatives exhibit a wide range of biological activities and are valuable in medicinal chemistry.
Scientific Research Applications
1,2,3-Thiadiazole-4-carbonyl chloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with antifungal, antiviral, and anticancer properties.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, its unique structure allows it to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities but differing in the position of nitrogen atoms.
1,2,4-Triazole: A heterocyclic compound with a similar ring structure but containing three nitrogen atoms.
Uniqueness: 1,2,3-Thiadiazole-4-carbonyl chloride is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
thiadiazole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2OS/c4-3(7)2-1-8-6-5-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDHDEOGCBGOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424526 | |
Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-17-8 | |
Record name | 1,2,3-thiadiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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